Cas no 2094504-10-4 (1-[3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)-1-piperidinyl]-2-propen-1-one)
2094504-10-4 structure
Product Name:1-[3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)-1-piperidinyl]-2-propen-1-one
CAS-nummer:2094504-10-4
MF:C15H21N3O
MW:259.346743345261
CID:5409327
PubChem ID:122155855
Update Time:2025-05-23
1-[3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)-1-piperidinyl]-2-propen-1-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one
- Z2867490834
- 1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one
- AKOS033935115
- 2094504-10-4
- EN300-7522307
- 1-[3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)-1-piperidinyl]-2-propen-1-one
-
- Inchi: 1S/C15H21N3O/c1-2-14(19)17-8-5-6-12(11-17)15-16-10-13-7-3-4-9-18(13)15/h2,10,12H,1,3-9,11H2
- InChI-sleutel: HXTPKMJYCRZOEP-UHFFFAOYSA-N
- LACHT: C(N1CCCC(C2N3C(=CN=2)CCCC3)C1)(=O)C=C
Berekende eigenschappen
- Exacte massa: 259.168462302g/mol
- Monoisotopische massa: 259.168462302g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 2
- Complexiteit: 357
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.4
- Topologisch pooloppervlak: 38.1Ų
Experimentele eigenschappen
- Dichtheid: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Kookpunt: 527.0±39.0 °C(Predicted)
- pka: 7.67±0.20(Predicted)
1-[3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)-1-piperidinyl]-2-propen-1-one Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7522307-1.0g |
1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one |
2094504-10-4 | 95.0% | 1.0g |
$986.0 | 2025-03-10 | |
| Enamine | EN300-7522307-0.05g |
1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one |
2094504-10-4 | 95.0% | 0.05g |
$827.0 | 2025-03-10 | |
| Enamine | EN300-7522307-0.1g |
1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one |
2094504-10-4 | 95.0% | 0.1g |
$867.0 | 2025-03-10 | |
| Enamine | EN300-7522307-0.25g |
1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one |
2094504-10-4 | 95.0% | 0.25g |
$906.0 | 2025-03-10 | |
| Enamine | EN300-7522307-0.5g |
1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one |
2094504-10-4 | 95.0% | 0.5g |
$946.0 | 2025-03-10 | |
| Enamine | EN300-7522307-2.5g |
1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one |
2094504-10-4 | 95.0% | 2.5g |
$1931.0 | 2025-03-10 | |
| Enamine | EN300-7522307-5.0g |
1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one |
2094504-10-4 | 95.0% | 5.0g |
$2858.0 | 2025-03-10 | |
| Enamine | EN300-7522307-10.0g |
1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one |
2094504-10-4 | 95.0% | 10.0g |
$4236.0 | 2025-03-10 |
1-[3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)-1-piperidinyl]-2-propen-1-one Gerelateerde literatuur
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
2094504-10-4 (1-[3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)-1-piperidinyl]-2-propen-1-one) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
上海嵘奥生物技术有限公司
Goudlid
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Goudlid
CN Leverancier
Reagentie
Beyond Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Reagentie
Shanghai Bent Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk